molecular formula C15H13ClO2 B6403534 2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid CAS No. 1261908-21-7

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid

Cat. No.: B6403534
CAS No.: 1261908-21-7
M. Wt: 260.71 g/mol
InChI Key: OSJIJAJKBNVQMM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a chloro and a methyl group attached to the benzene ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzoic acid with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes chlorination, methylation, and subsequent carboxylation steps under controlled conditions to achieve the desired product with high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its dual role as a synthetic intermediate and a bioactive compound highlights its versatility in both chemical synthesis and biological applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-5-13(14(7-9)15(17)18)12-6-4-11(16)8-10(12)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJIJAJKBNVQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690353
Record name 4'-Chloro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-21-7
Record name 4'-Chloro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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